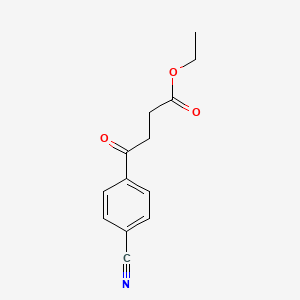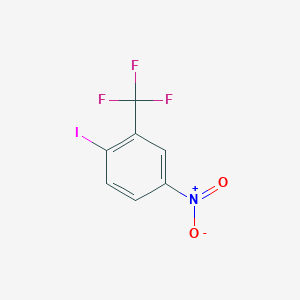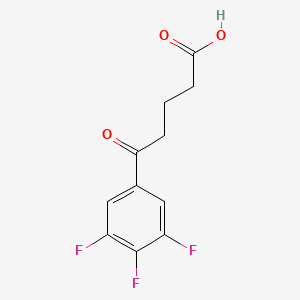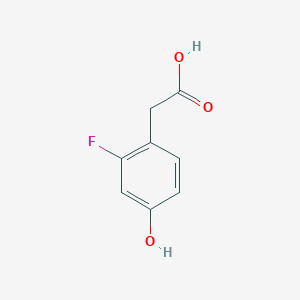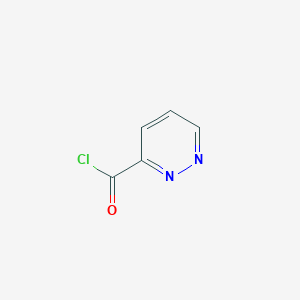
1-Bromo-4-propylsulfanylbenzene
描述
1-Bromo-4-propylsulfanylbenzene is an organic compound with the chemical formula C10H13BrS. It is a colorless to pale yellow liquid that is used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a bromine atom and a propylsulfanyl group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-propylsulfanylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-benzenethiol with 1-bromo-propane in the presence of sodium hydride in dry dimethylformamide. The reaction mixture is stirred overnight at room temperature, followed by extraction with diethyl ether and drying with sodium sulfate. The product is then concentrated in vacuo to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-Bromo-4-propylsulfanylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Catalysts like palladium or copper are often used.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
科学研究应用
1-Bromo-4-propylsulfanylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-bromo-4-propylsulfanylbenzene involves its interaction with various molecular targets. The bromine atom and the propylsulfanyl group can participate in different chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development .
相似化合物的比较
- 1-Bromo-4-methylsulfanylbenzene
- 1-Bromo-4-ethylsulfanylbenzene
- 1-Bromo-4-butylsulfanylbenzene
Comparison: 1-Bromo-4-propylsulfanylbenzene is unique due to its specific propylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl groups, it may exhibit different reactivity and biological activities. The choice of compound depends on the desired application and the specific properties required .
属性
IUPAC Name |
1-bromo-4-propylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBVGAEUXNUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591637 | |
| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-19-3 | |
| Record name | 1-Bromo-4-(propylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76542-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)
